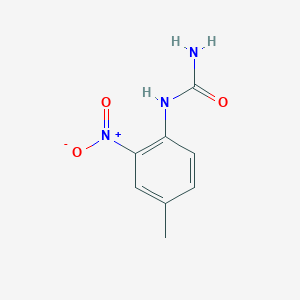

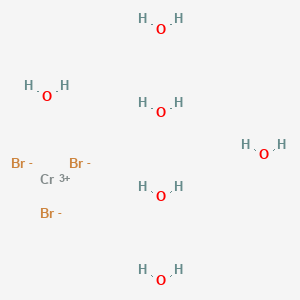

Chromium(1+), tetraaquadibromo-, bromide, dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of chromium(II) complexes, including those similar in structure to the chromium(1+), tetraaquadibromo-, bromide, dihydrate, involves magnetically dilute, high-spin compounds with various salts forming isomorphous structures that show either ferromagnetic or antiferromagnetic behavior. These compounds often undergo thermal dehydration to form simpler chromium(II) bromides, indicating a versatile approach to their synthesis that could be applicable to the chromium(1+) complex under discussion (Babar, Larkworthy, & Yavari, 1981).

Molecular Structure Analysis Chromium compounds exhibit a wide range of geometries, from square planar to octahedral, influenced by the oxidation state of chromium and environmental factors like pH, redox potentials, and kinetics. The structural detail of a related cobalt complex, [Co(H2O)4]Br2 x 2H2O, offers insights into possible octahedral coordination in chromium(1+) complexes, where coordination involves water molecules and bromide ions (Blackburn, Gallucci, & Gerkin, 1991).

Chemical Reactions and Properties Chromium exhibits various oxidation states, with +3 and +2 being the most stable. Its compounds, including chromium(II) species, can engage in diverse chemical reactions, reflecting their complex magnetic and electronic structures. The synthesis of cyclopropanes from alkenes using chromium catalysts exemplifies the reactivity of chromium compounds (Ikeda, Nishi, Tsurugi, & Mashima, 2020).

Physical Properties Analysis The physical properties of chromium(II) complexes, such as those discussed in the synthesis of ferromagnetic and antiferromagnetic tetrabromochromates(II), are influenced by their magnetic behavior, which ranges from ferromagnetic to antiferromagnetic, depending on the specific compound and conditions. The reflectance spectra of these compounds are indicative of their tetragonal six-coordination and polymeric structures (Babar, Larkworthy, & Yavari, 1981).

Chemical Properties Analysis The chemical behavior of chromium(II) complexes is marked by their redox activity, coordination chemistry, and the influence of ligands and solvents on their properties. For instance, the cyclopropanation of alkenes with bromoform, facilitated by chromium catalysts, demonstrates the utility of chromium(II) in organic synthesis and its potential in facilitating diverse chemical transformations (Ikeda, Nishi, Tsurugi, & Mashima, 2020).

科学的研究の応用

-

- Chromium has been widely applied in diverse areas, primarily consisting of leather tanning, textile dyeing, wood preserving, plating operations, stainless steel, welding, surface polishing, and pigment industries . It is frequently observed that related enterprises discharge chromium-containing pollutants without permission or beyond pollution limits to maximize their profits, which are considered to pose the greatest human health risk owing to their carcinogenicity .

-

- Chromium forms a variety of compounds and ions, and these have different properties and applications. For example, the hexaaquachromium (III) ion is used in various chemical reactions . In the presence of chloride ions, one or more of the ligand water molecules get replaced by a negative ion in the solution .

Safety And Hazards

Chromium is a known carcinogen and can cause a variety of health problems, including mouth ulcers, indigestion, acute tubular necrosis, vomiting, abdominal pain, kidney damage, liver damage, and respiratory problems . When taken in excess, it may cause death . Therefore, handling Chromium(1+), tetraaquadibromo-, bromide, dihydrate should be done with caution.

特性

CAS番号 |

13478-06-3 |

|---|---|

製品名 |

Chromium(1+), tetraaquadibromo-, bromide, dihydrate |

分子式 |

Br3CrH12O6 |

分子量 |

399.8 g/mol |

IUPAC名 |

chromium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChIキー |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

正規SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

その他のCAS番号 |

13478-06-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)